Enhanced Aqueous Solubility Through Glucose-1-Phosphate Complexation vs. Apovincamine Free Base
The target complex incorporates a glucose-1-phosphate counter-ion that substantially increases the number of hydrogen-bond donors and acceptors relative to apovincamine free base. While apovincamine has 0 hydrogen-bond donors and a topological polar surface area (TPSA) of 34.5 Ų, the complex adds the phosphate-sugar moiety, which contributes an additional 5 hydrogen-bond donors and a significantly larger polar surface area (estimated >200 Ų) [1]. In a parallel co-crystallization study, apovincamine co-crystals demonstrated significantly improved aqueous solubility compared to the pure API, with the co-crystal strategy proving 'an important factor for bioavailability' [2]. Although direct solubility data for this specific complex are not publicly available, the structural modification is mechanistically aligned with established phosphate prodrug approaches that enhance hydrophilicity and dissolution rate [3].
| Evidence Dimension | Hydrogen Bond Donor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD: ~5 (from glucose-1-phosphate moiety); Estimated TPSA: >200 Ų |
| Comparator Or Baseline | Apovincamine free base: HBD = 0, TPSA = 34.5 Ų |
| Quantified Difference | Increase of ~5 HBD; TPSA increase >165 Ų |
| Conditions | Computational prediction based on molecular structure (PubChem, Cactvs) |
Why This Matters
Higher hydrogen-bond donor count and increased polar surface area are strongly correlated with improved aqueous solubility, which is critical for achieving reproducible dosing in cell-based assays and in vivo models.
- [1] PubChem. Apovincamine (CID 71204). Computed Properties: Hydrogen Bond Donor Count = 0; TPSA = 34.5 Ų. View Source
- [2] Jain A, et al. Studies on the synthesis, structural characterization, Hirshfeld analysis and stability of apovincamine (API) and its co-crystal (terephthalic acid: Apovincamine = 1:2). J Mol Struct. 2015;1097:87-97. View Source
- [3] Rautio J, et al. Prodrugs: design and clinical applications. Nat Rev Drug Discov. 2008;7(3):255-270. View Source
